1,2-Dioleoyl-sn-glycerol
Overview
Description
1,2-Dioleoyl-sn-glycerol is a glycerolipid located on the plasma membrane. It consists of two fatty acid chains covalently linked to a single glycerol molecule by means of an ester bond . It is commonly used alone, or with other components, in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
1,2-Dioleoyl-sn-glycerol is an intermediate in the formation of many glycerolipids. It is formed during the hydrolysis of phospholipids by lipases . It has been used as a source of diacylglycerol in the diacylglycerol O-acyltransferase 1 (DGAT1) assay .Molecular Structure Analysis
1,2-Dioleoyl-sn-glycerol consists of two fatty acid chains covalently linked to a single glycerol molecule by means of an ester bond . It is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions .Chemical Reactions Analysis
1,2-Dioleoyl-sn-glycerol is an analog of the protein kinase C-activating second messenger DAG. It and 1,2-dioctanoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm . It is also involved in the hydrolysis process to give oleic acid and a number of phosphorus-containing products .Physical And Chemical Properties Analysis
1,2-Dioleoyl-sn-glycerol has a molecular formula of C39H72O5 and a molecular weight of 620.99 .Scientific Research Applications
Drug Delivery Systems
Specific Scientific Field
Application Summary
DOPC is used in the development of liposomal targeted drug delivery systems . Liposomes are a unique platform for drug delivery, and a number of liposomal formulations have already been commercialized .
Methods of Application
Drug loading can be achieved using both standard liposomes and also those containing a solid core such as mesoporous silica and poly(lactide-co-glycolide) (PLGA) . Developments have also been made on active targeted delivery using bioaffinity ligands such as small molecules, antibodies, peptides, and aptamers .
Results or Outcomes
The surface of liposomes is fluid, allowing dynamic organization of targeting ligands to achieve optimal binding to cell surface receptors .
Food Science and Biotechnology
Specific Scientific Field
Food Science and Biotechnology
Application Summary
DOPC has been used to determine the oxidative stability in a soybean oil–water system at different locations .
Methods of Application
The effects of DOPC on the oxidative stability were determined in soybean oil–water system at different locations including at the interface of air–oil, in the middle of oil, and at the interface of oil–water .
Results or Outcomes
Added DOPC significantly decreased oxidative stability from 250 to 830 μmol/kg oil compared to controls whereas 1250 μmol/kg oil DOPC increased oxidative stability .
Enzyme Assay
Specific Scientific Field
Application Summary
DOPC has been used as a source of diacylglycerol in the diacylglycerol O-acyltransferase 1 (DGAT1) assay .
Methods of Application
DOPC is used as a substrate in the DGAT-1 enzyme assay to evaluate compounds as potential inhibitors of DGAT-1 .
Results or Outcomes
The results of this application are not specified in the source .
Proteoliposome Reconstitution
Specific Scientific Field
Application Summary
DOPC has been used for the reconstitution of proteoliposome (PL) .
Methods of Application
DOPC is used in the preparation of lipid vesicles .
Results or Outcomes
Molecular Dynamics Simulations
Specific Scientific Field
Application Summary
DOPC is used in the design and simulation of liposomal models using a coarse-grained molecular dynamics approach . These models help understand cell membrane mechanisms, biological cell interactions, and drug delivery systems .
Methods of Application
To simulate the liposome model, phospholipids present in the structure of natural cell membranes, including DOPC and 1,2-Dioleoyl-sn-glycerol-3-phosphoethanolamine (DOPE), are used . Simulation conditions such as temperature, ions, water, and lipid concentration are performed based on experimental conditions .
Results or Outcomes
The results showed a liposome model (ellipse vesicle structure) was formed during the 2100 ns . The analysis confirmed that the stretched and ellipse structure is the best structure that could be formed .
Protein Kinase C Activation
Application Summary
DOPC is an analog of the protein kinase C-activating second messenger diacylglycerol (DAG) . It has been used in the induction of the acrosome reaction in human sperm .
Methods of Application
DOPC and 1,2-dioctanoyl-sn-glycerol are used to evaluate compounds as potential inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1) .
Results or Outcomes
Cell Membrane Studies
Specific Scientific Field
Application Summary
DOPC is used in the study of cell membrane mechanisms, biological cell interactions, and drug delivery systems . It helps in understanding specific issues such as membrane transports, ion channels, drug penetration in the membrane, vesicle formation, membrane fusion, and membrane protein function mechanism .
Methods of Application
DOPC is used in the design and simulation of liposomal models using a coarse-grained molecular dynamics approach . Phospholipids present in the structure of natural cell membranes, including DOPC and 1,2-Dioleoyl-sn-glycerol-3-phosphoethanolamine (DOPE), are used .
Results or Outcomes
Induction of Acrosome Reaction in Human Sperm
Specific Scientific Field
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-LLWMBOQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312870 | |
Record name | 1,2-Dioleoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:1(9Z)/18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dioleoyl-sn-glycerol | |
CAS RN |
24529-88-2 | |
Record name | 1,2-Dioleoyl-sn-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24529-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sn-1,2-Dioleoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dioleoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DIOLEATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.